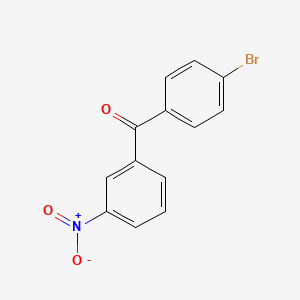

4-Bromo-3'-nitrobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPHOJDMACTBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80488721 | |

| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62100-13-4 | |

| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3'-nitrobenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3'-nitrobenzophenone, a valuable intermediate in organic synthesis. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and widely used method for the formation of aryl ketones.[1] This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a thorough guide to the characterization of the final product using modern spectroscopic and analytical techniques. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested methodologies.

Introduction: Significance of Substituted Benzophenones

Benzophenone and its derivatives are fundamental structural motifs in organic chemistry, serving as crucial precursors in a multitude of synthetic processes.[2] The presence of the diarylketone functionality allows for a wide array of chemical transformations, making these compounds versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] this compound, with its distinct substitution pattern, offers multiple reaction sites for further functionalization, making it a particularly interesting intermediate for the development of complex molecular architectures.

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of bromobenzene with 3-nitrobenzoyl chloride. This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of bromobenzene.

Synthesis of this compound via Friedel-Crafts Acylation

Principle and Mechanism

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The reaction involves the introduction of an acyl group onto an aromatic ring. In the synthesis of this compound, the electrophile is a nitrated acylium ion generated from 3-nitrobenzoyl chloride and a Lewis acid catalyst, such as anhydrous aluminum chloride.

The mechanism can be described in two key stages:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 3-nitrobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion intermediate. This ion is resonance-stabilized.

-

Electrophilic Aromatic Substitution: The electron-rich π system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. The bromine atom on the benzene ring is an ortho-, para-director; however, due to steric hindrance from the bulky acyl group, the para-substituted product, this compound, is predominantly formed.[4] Finally, a proton is abstracted from the sigma complex by the [AlCl₄]⁻ ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Experimental Protocol

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[5] 3-Nitrobenzoyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3][6] All glassware must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.[7]

Materials:

-

Bromobenzene

-

3-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution, 10%

-

Sodium chloride (NaCl) solution, saturated (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Hexane for recrystallization

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with calcium chloride), add anhydrous dichloromethane (60 mL) and anhydrous aluminum chloride (1.3 equivalents). Cool the suspension to 0-5 °C in an ice bath.[3]

-

Addition of Reactants: In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) and bromobenzene (1.1 equivalents) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.[3]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).[4] This will quench the reaction and decompose the aluminum chloride complex. Stir vigorously until all the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-nitrobenzoyl chloride, and finally with brine (50 mL).[4]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane to afford a solid product.[6]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

The purified this compound should be a solid at room temperature. Its physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₈BrNO₃[8] |

| Molecular Weight | 306.11 g/mol [8] |

| Appearance | Solid |

| Melting Point | Typically in the range of 104-108 °C (for a similar compound)[9] |

| Boiling Point | 426.1 °C at 760 mmHg[10] |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the electronic environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Due to the unsymmetrical nature of the molecule, all eight aromatic protons are expected to be chemically non-equivalent, leading to a complex splitting pattern.

3.2.2. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, a total of 13 distinct carbon signals are expected in the ¹³C NMR spectrum. The carbonyl carbon (C=O) will appear significantly downfield (typically δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm.

3.2.3. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ketone) | ~1660-1680 (strong) |

| N-O (nitro group) | ~1530 and ~1350 (strong, asymmetric and symmetric stretching) |

| C-Br (aryl bromide) | ~1000-1100 |

| C-H (aromatic) | ~3000-3100 |

| C=C (aromatic) | ~1450-1600 |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Visualization of the Characterization Workflow

Caption: Workflow for the characterization and structural confirmation of the final product.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocol, coupled with the detailed characterization workflow, offers a comprehensive resource for researchers in organic synthesis and drug development. The successful synthesis and purification of this compound, confirmed by the suite of analytical techniques described, will yield a valuable intermediate for the construction of more complex and potentially biologically active molecules. Adherence to the safety precautions outlined is paramount for the safe and effective execution of this synthesis.

References

- Experiment 1: Friedel-Crafts Acylation - University of Michigan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6mW5QuiVGQS4DZDu3YQsborG65VK9e3iRQkX6YQxzBxgQ6Gx1MtxbUVtQ4k3rHVAd4a4b7onO523B89qq-wk_C6-GD2ZCv6QnkIpTSoxdcRIqWn5ctzHDkZbAU_YCsNCFTF56FV4SIQk5iYrxx7aXLbn7VVpy_ddceqpvJINrRPNw5sw3ig==]

- This compound Formula - ECHEMI. [URL: https://www.echemi.com/products/pd20160824-31955-4.html]

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTnARTB-bQf0iyC8dtZayytnXNz0pbWJ25aqRcXn1dfIx9GjIfmKhm6LaWTUcOfWFlw_9HAJKkBLTx8rDNY4SLBCVVD6lPjlvlOv5ystdmqPYFb3Hyv2-RxpZ0Ux1kFl0nicVYaL7A96a6wnLGjruDi4VhUZDoz7WgKaN0N3fHGLfWqtl54YgzFXNQHDnXVj9jaYE1tSLCzuvWUTsqGVsI]

- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem. [URL: https://www.benchchem.

- Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. [URL: https://www.bartleby.com/essay/Synthesis-and-Characterization-of-4-Bromobenzophenone-via-PK5T6J6S65R6]

- This compound | 62100-13-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2390725.htm]

- 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzophenone]

- 62100-13-4(this compound) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2390725_EN.htm]

- Friedel-Crafts Acetylation of Bromobenzene. [URL: https://www.writework.

- 4-BROMOBENZOPHENONE(90-90-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/90-90-4_1hnmr.htm]

- 4-Bromo-3'-nitroacetophenone - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C186400589&Type=MASS&Index=0#MASS]

- 4-Bromo-3'-nitroacetophenone - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C186400589&Type=IR-SPEC&Index=1#IR-SPEC]

- 4-Bromo-3-nitrobenzaldehyde 97 163596-75-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/548981]

- Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [URL: https://www.youtube.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [URL: https://hmdb.ca/spectra/nmr_one_d/1155]

- Friedel-Crafts Alkylation - Beyond Benign. [URL: https://www.beyondbenign.

- 4-Bromo-benzophenone - SpectraBase. [URL: https://spectrabase.com/spectrum/4xP3dIqLgA8]

- 4-Bromo-benzophenone - Optional[MS (GC)] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/GuaZGzUaIzl]

- CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica. [URL: https://www.cymitquimica.com/cas/1144-74-7]

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. [URL: https://www.chemistryjournals.net/archives/2021/vol4/issue2/4-2-21]

- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270831/]

- Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone - Benchchem. [URL: https://www.benchchem.

- 4-Bromo-3-nitroanisole 97 5344-78-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/301823]

- 4'-Bromo-3'-nitroacetophenone(18640-58-9)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/18640-58-9_IR1.htm]

- 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/60b83e3082d642306f157f44]

- 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/586-78-7_IR1.htm]

- 4-Bromo-3-nitrobenzoic acid(6319-40-0)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/6319-40-0_IR1.htm]

- 3-Nitrobenzophenone | C13H9NO3 | CID 75243 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitrobenzophenone]

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. studymoose.com [studymoose.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. beyondbenign.org [beyondbenign.org]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. This compound | 62100-13-4 [chemicalbook.com]

- 9. 4-Bromo-3-nitrobenzaldehyde 97 163596-75-6 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3'-nitrobenzophenone is a substituted diarylketone with a molecular structure that presents significant opportunities for research and development in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromine atom and a reducible nitro group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, offering a blend of compiled data, comparative analysis with related compounds, and detailed, field-proven experimental protocols for its synthesis and characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodology, ensuring both technical accuracy and practical applicability for researchers in the field.

Molecular Structure and Chemical Identity

This compound, with the CAS Number 62100-13-4, is a benzophenone derivative featuring a bromine substituent on one phenyl ring and a nitro group on the other.[1][2] The precise positioning of these functional groups dictates its reactivity and potential applications.

Systematic Name: (4-bromophenyl)(3-nitrophenyl)methanone[1]

Molecular Formula: C₁₃H₈BrNO₃[1][2]

Molecular Weight: 306.11 g/mol [1][2]

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, experimental verification is always recommended.

| Property | Value | Source |

| CAS Number | 62100-13-4 | [1][2] |

| Molecular Formula | C₁₃H₈BrNO₃ | [1][2] |

| Molecular Weight | 306.11 g/mol | [1][2] |

| Boiling Point | 426.1 °C at 760 mmHg (calculated) | [1] |

| Flash Point | 211.5 °C (calculated) | [1] |

| Density | 1.565 g/cm³ (calculated) | [1] |

| Melting Point | Not experimentally determined. For the related compound 4-bromo-3-nitrobenzoic acid, the melting point is 199-206 °C. | |

| Solubility | Expected to have moderate solubility in polar organic solvents such as acetone, chloroform, and methanol, and low solubility in water.[3] |

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution involves the reaction of bromobenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Bromobenzene

-

3-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine, saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Electrophilic Aromatic Substitution: Add bromobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, a detailed prediction of its spectral characteristics can be made based on the analysis of its functional groups and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to the unsymmetrical substitution pattern.

-

Protons on the 4-bromophenyl ring: These protons will likely appear as two doublets, characteristic of a para-substituted ring. The electron-withdrawing effect of the carbonyl group will deshield these protons.

-

Protons on the 3-nitrophenyl ring: The four protons on this ring will exhibit a more complex splitting pattern due to their distinct chemical environments. The proton ortho to the nitro group is expected to be the most deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: The carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-200 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the region of 120-150 ppm. The carbons attached to the bromine and nitro groups will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1660 | C=O stretch | Ketone |

| ~1530 and ~1350 | N-O asymmetric and symmetric stretch | Nitro group |

| ~1580, ~1470 | C=C stretch | Aromatic rings |

| ~840 | C-H out-of-plane bend | para-disubstituted ring |

| ~750-700 | C-H out-of-plane bend | meta-disubstituted ring |

| ~1070 | C-Br stretch | Aryl bromide |

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by its three main functional components: the ketone, the aryl bromide, and the nitro group.

-

Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol.

-

Aryl Bromide: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. The para-position of the bromine generally leads to high reactivity in such transformations due to favorable electronic effects and minimal steric hindrance.[5]

-

Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.[6] However, it can be readily reduced to an amino group, providing a handle for further functionalization and the synthesis of a variety of nitrogen-containing heterocyclic compounds.

This trifecta of reactivity makes this compound a valuable building block in the synthesis of:

-

Pharmaceutical intermediates: The benzophenone scaffold is present in numerous biologically active compounds.

-

Photoinitiators: Benzophenone derivatives are widely used as photoinitiators in polymerization processes.

-

Functional materials: The rigid aromatic structure and polar functional groups make it a candidate for the development of novel organic materials.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a synthetically versatile molecule with significant potential in various fields of chemical research and development. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and an analysis of its expected spectroscopic characteristics and reactivity. The insights provided herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to facilitate the development of novel molecules with desired functionalities.

References

[5] A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. (n.d.). Benchchem. [4] Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024, February 26). GradesFixer. [1] this compound | 62100-13-4. (n.d.). ECHEMI. [7] Friedel – Cradfts acetylation of Bromobenzene. (n.d.). StuDocu. [8] Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances, 10(25), 14835–14846. 4-Bromo-3-nitrobenzoic acid 95%. (n.d.). Sigma-Aldrich. [9] Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Scribd. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. [2] this compound Product Description. (n.d.). ChemicalBook. [3] Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? (2023, March 14). ResearchGate. [10] Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. (2024, October 21). Journal of Physics: Conference Series, 2691(1), 012028. [11] Methanone, (4-bromophenyl)phenyl-. (n.d.). NIST WebBook. [12] 4-Bromobenzophenone by Friedel-Craft Reaction. (n.d.). Scribd. [13] Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). University of Siegen. [14] (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR. (n.d.). ChemicalBook. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. [15] 4-Nitrobenzophenone. (n.d.). CymitQuimica. [6] Substituent Effects on Reactivity. (2021, June 28). YouTube. [16] Assessing the impact of the bromo- substituent on reactivity and specificity. (n.d.). Benchchem. [17] 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. [18] (4-bromophenyl)(4-nitrophenyl)methanone. (2025, May 20). ChemSynthesis. [19] 4-Bromo-3'-nitroacetophenone. (n.d.). NIST WebBook. [20] 3-Bromo-4'-nitrobenzophenone. (n.d.). BLD Pharm. [21] A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-nitrobenzene in Common Organic Solvents. (n.d.). Benchchem. [22] Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry. [23] 1 H-NMR spectrum of 4-nitrophenol. (n.d.). ResearchGate. [24] [4-(4-bromophenyl)phenyl]-(4-nitrophenyl)methanone. (n.d.). PubChem. [25] Methanone, (4-nitrophenyl)(3-(beta-d-xylopyranosyloxy)phenyl)-. (n.d.). PubChem. [26] Methanone,(4-nitrophenyl)(4-methylphenyl) - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [27] Polarity of Solvents. (n.d.). 4-nitrophenyl 2-(4-bromophenyl)ethenesulfonate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

Sources

- 1. echemi.com [echemi.com]

- 2. 62100-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. studymoose.com [studymoose.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. rsc.org [rsc.org]

- 9. maths.tcd.ie [maths.tcd.ie]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 12. scribd.com [scribd.com]

- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 14. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR [m.chemicalbook.com]

- 15. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 20. 760192-92-5|3-Bromo-4'-nitrobenzophenone|BLD Pharm [bldpharm.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. PubChemLite - [4-(4-bromophenyl)phenyl]-(4-nitrophenyl)methanone (C19H12BrNO3) [pubchemlite.lcsb.uni.lu]

- 25. PubChemLite - Methanone, (4-nitrophenyl)(3-(beta-d-xylopyranosyloxy)phenyl)- (C18H17NO8) [pubchemlite.lcsb.uni.lu]

- 26. spectrabase.com [spectrabase.com]

- 27. research.cbc.osu.edu [research.cbc.osu.edu]

"4-Bromo-3'-nitrobenzophenone CAS number and safety data sheet"

An In-depth Technical Guide to 4-Bromo-3'-nitrobenzophenone (CAS: 62100-13-4)

Introduction

This compound is a diaryl ketone functionalized with two distinct electron-withdrawing groups positioned on separate aromatic rings. This structural arrangement—a bromine atom on one phenyl ring and a nitro group on the other—renders it a highly versatile and valuable intermediate in modern organic synthesis. The disparate reactivity of the bromo and nitro moieties, coupled with the chemistry of the central ketone linker, provides synthetic chemists with a powerful tool for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It elucidates the compound's physicochemical properties, provides a detailed spectroscopic profile, outlines a robust synthetic protocol with mechanistic insights, explores its synthetic utility, and establishes a thorough framework for its safe handling and disposal. The information herein is grounded in established chemical principles and data from analogous structures, providing a self-validating system for laboratory application.

| Identifier | Value | Source |

| CAS Number | 62100-13-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₈BrNO₃ | [1][2][3] |

| Molecular Weight | 306.11 g/mol | [1][2][4] |

| IUPAC Name | (4-bromophenyl)(3-nitrophenyl)methanone | |

| MDL Number | MFCD00617167 | [1][4] |

Chapter 1: Physicochemical and Spectroscopic Profile

A complete understanding of a compound's physical and spectroscopic characteristics is fundamental to its application. This chapter details the key properties that define the identity and purity of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its relatively high molecular weight and polar functional groups. The data presented below is derived from available supplier information and predictive modeling based on its structure.

| Property | Value | Notes |

| Boiling Point | 426.1°C at 760 mmHg | [3] |

| Density | 1.565 g/cm³ | [3] |

| Refractive Index | 1.637 | [3] |

| Appearance | Expected to be a light yellow or off-white solid | Based on analogous compounds |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Characterization (The Structural Fingerprint)

Spectroscopic analysis provides an unambiguous confirmation of chemical structure. The following sections describe the expected spectral data for this compound, based on established principles and data from structurally similar compounds like 4-bromobenzophenone and various nitroacetophenones.[5][6][7][8]

-

¹H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.5-8.5 ppm). The protons on the 4-bromophenyl ring are expected to appear as two distinct doublets (an AA'BB' system) due to the bromine's electronic influence. The protons on the 3-nitrophenyl ring will exhibit a more complex splitting pattern due to the meta-positioning of the nitro and carbonyl groups, which disrupts simple symmetry. The proton ortho to the nitro group will be the most downfield-shifted.

-

¹³C NMR: The carbon spectrum will display 13 distinct signals. The carbonyl carbon (C=O) will be significantly downfield (approx. 194-196 ppm). The carbon atom attached to the bromine (C-Br) will be shielded relative to the other aromatic carbons, while the carbon attached to the nitro group (C-NO₂) will be deshielded.

The IR spectrum is crucial for identifying key functional groups.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| C=O (Ketone) | Stretch | ~1660-1670 | Conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[6] |

| N-O (Nitro) | Asymmetric Stretch | ~1520-1540 | A strong, characteristic absorption for aromatic nitro compounds. |

| N-O (Nitro) | Symmetric Stretch | ~1340-1360 | Another strong, characteristic absorption for aromatic nitro compounds. |

| Aromatic C=C | Stretch | ~1585, ~1450 | Confirms the presence of the benzene rings.[6] |

| C-Br | Stretch | ~680-700 | A weaker absorption in the fingerprint region.[6] |

Electron ionization mass spectrometry (EI-MS) will reveal a prominent molecular ion peak (M⁺). A key diagnostic feature will be the presence of an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the loss of the nitro group (NO₂) and the bromine atom (Br).

Caption: Workflow for the complete spectroscopic characterization of this compound.

Chapter 2: Synthesis and Mechanistic Insights

The most logical and industrially scalable approach to synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule to reveal plausible starting materials. The most apparent disconnection is at one of the C-C bonds between the carbonyl group and an aromatic ring. Disconnecting the bond to the brominated ring points to bromobenzene and a 3-nitrobenzoyl derivative, which are readily available commercial starting materials.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of bromobenzene with 3-nitrobenzoyl chloride using aluminum chloride (AlCl₃) as the Lewis acid catalyst.[9][10]

Materials:

-

Bromobenzene

-

3-Nitrobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute (e.g., 1M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Hexane/Ethyl Acetate for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. Causality: AlCl₃ is highly reactive with moisture; slow addition to the solvent under inert atmosphere prevents uncontrolled reaction and degradation of the catalyst.

-

Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion-catalyst complex.

-

Substrate Addition: Add bromobenzene dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (monitor by TLC). Causality: The acylation is an exothermic reaction. Slow addition at low temperature controls the reaction rate, preventing side reactions and ensuring regioselectivity. Bromobenzene is the nucleophile, and the bromine atom directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions.

-

Quenching: Once the reaction is complete, cool the mixture again to 0°C and very carefully quench it by slowly adding crushed ice, followed by dilute HCl. Causality: The quench hydrolyzes the aluminum complexes and deactivates the catalyst. It must be done slowly and at low temperature due to the highly exothermic nature of the hydrolysis.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any unreacted acid chloride and HCl. The brine wash removes bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Chapter 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. One can selectively manipulate the bromine atom or the nitro group, leaving the other functionalities intact for subsequent transformations.

Reactions at the Bromine Substituent: Cross-Coupling

The carbon-bromine bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern pharmaceutical and materials chemistry.[11]

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl system.

-

Heck Coupling: Reaction with an alkene to install a vinyl group.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a diarylamine.

Transformations of the Nitro Group: Reduction to Amine

The nitro group is readily reduced to a primary amine (aniline derivative) using various reagents.[11]

-

Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C.

-

Metal-Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of HCl.

-

This transformation is critical as the resulting amine can be further functionalized, for example, through diazotization to form diazonium salts, which are themselves versatile intermediates.

Diagram of Synthetic Transformations

Caption: Key reaction pathways for the derivatization of this compound.

Chapter 4: Safety, Handling, and Toxicology

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be constructed by analyzing the hazards associated with its constituent functional groups: aromatic ketones, bromoarenes, and nitroarenes.[12][13]

GHS Hazard Profile (Inferred)

This profile is based on the GHS classifications of structurally related compounds.

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[12] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[12] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[14] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

Signal Word: Warning

Pictograms:

-

Health Hazard

-

Exclamation Mark

Laboratory Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol requires not just listing procedures, but understanding their purpose.

Protocol:

-

Engineering Controls: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. Rationale: This is the primary line of defense to prevent inhalation of fine powders or aerosols, which are potentially harmful.[13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields. Rationale: Protects against splashes and airborne particles that can cause serious eye irritation.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact. Rationale: Prevents skin irritation and absorption of the potentially harmful substance.[12]

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. Rationale: Protects skin from accidental spills and contamination.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical. Rationale: Prevents accidental ingestion.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Toxicological Assessment

No specific toxicological studies on this compound are publicly available. The toxicological profile must be inferred from its structural motifs.

-

Nitroaromatic Compounds: This class of compounds is known for its potential to cause methemoglobinemia upon absorption, a condition that reduces the oxygen-carrying capacity of the blood. Some nitroaromatics are also classified as potential mutagens.

-

Bromoaromatic Compounds: Halogenated aromatic compounds can be hepatotoxic (damaging to the liver) and may bioaccumulate.

-

Benzophenone Core: While benzophenone itself has low acute toxicity, it is a known photosensitizer. The toxicological properties of related 4-bromobenzophenone include a reported intraperitoneal LD50 (mouse) of 100 mg/kg.[14]

Given these considerations, the compound should be treated as hazardous, with potential for organ damage upon repeated exposure.[14] All handling should be performed with appropriate precautions to minimize any direct contact or inhalation.

Disposal Considerations

Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways. Contaminated waste should be placed in a labeled, sealed container for collection by a licensed hazardous waste disposal company.

Conclusion

This compound (CAS: 62100-13-4) is a strategically designed chemical intermediate offering a wealth of synthetic possibilities. Its value is derived from the distinct and addressable reactivity of its bromo, nitro, and ketone functionalities. By understanding its spectroscopic signature, employing robust synthetic methods like the Friedel-Crafts acylation, and adhering to stringent safety protocols based on the known hazards of its chemical class, researchers can safely and effectively leverage this compound to build molecular complexity and advance programs in drug discovery and materials science.

References

-

BLD Pharm. This compound.

-

ChemicalBook. 62100-13-4(this compound) Product Description.

-

ECHEMI. This compound Formula.

-

ChemicalBook. This compound | 62100-13-4.

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.

-

BenchChem. 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications.

-

Alfa Aesar. SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene.

-

Sigma-Aldrich. SAFETY DATA SHEET: 4-Bromophenol.

-

Sigma-Aldrich. SAFETY DATA SHEET: 4'-Bromoacetophenone.

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-3-nitro-benzotrifluoride.

-

ChemicalBook. 3-BROMO-4'-NITROBENZOPHENONE | 760192-92-5.

-

PrepChem.com. Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone.

-

SpectraBase. 4-Bromo-benzophenone.

-

BenchChem. Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide.

-

PubChem, National Institutes of Health. 4-Bromobenzophenone.

-

NIST WebBook. 4-Bromo-3'-nitroacetophenone.

-

Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

-

ChemicalBook. 4'-Bromo-3'-nitroacetophenone(18640-58-9) 1H NMR spectrum.

-

SpectraBase. 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum.

-

PubChem, National Institutes of Health. 4-Bromo-3-nitroanisole.

-

Sigma-Aldrich. 4-Bromo-3-nitrobenzaldehyde 97.

-

Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction.

-

PubMed, National Institutes of Health. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).

-

ResearchGate. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses | Request PDF.

-

ResearchGate. Clinical course of 4-bromo-2, 5-dimethoxyphenylamine (2C-B) intoxication with laboratory confirmation.

Sources

- 1. 62100-13-4|this compound|BLD Pharm [bldpharm.com]

- 2. 62100-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 62100-13-4 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]

- 8. 4'-Bromo-3'-nitroacetophenone(18640-58-9) 1H NMR spectrum [chemicalbook.com]

- 9. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. nbinno.com [nbinno.com]

- 12. cochise.edu [cochise.edu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of 4-Bromo-3'-nitrobenzophenone in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of process chemistry, formulation, and analytical method development. This guide provides a detailed examination of the solubility characteristics of 4-Bromo-3'-nitrobenzophenone, a substituted aromatic ketone. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility, predicts its behavior in various common organic solvents, and provides a robust experimental framework for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure and properties is essential to predicting its solubility.

Structure:

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 62100-13-4 | [1][2][3] |

| Molecular Formula | C13H8BrNO3 | [1][2] |

| Molecular Weight | 306.11 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 62.9 Ų | [1] |

| XLogP3 | 3.8 - 4.1 |[1] |

The molecule possesses several key features that dictate its solubility:

-

A benzophenone backbone , which is largely nonpolar and lipophilic.

-

A polar ketone (carbonyl) group (C=O), which acts as a hydrogen bond acceptor and contributes significant dipole-dipole interactions.[4][5]

-

A highly polar nitro group (-NO2), a strong electron-withdrawing group that increases the molecule's overall polarity.[6][7]

-

A bromo group (-Br), which is electronegative and adds to the molecular weight and polarizability, influencing London dispersion forces.[8]

The calculated XLogP3 value between 3.8 and 4.1 indicates a significant lipophilic (oil-loving) character, suggesting that the compound will generally favor less polar organic solvents over water.[1]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like " is the guiding tenet for predicting solubility. This means that substances with similar intermolecular forces (IMFs) are likely to be soluble in one another.[9] The solubility of this compound is a balance between its large nonpolar aromatic structure and its polar functional groups.

The primary intermolecular forces at play are:

-

London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The two phenyl rings and the bromine atom contribute significantly to these forces, favoring solubility in nonpolar solvents.[10]

-

Dipole-Dipole Interactions: The strongly polar carbonyl and nitro groups create a significant molecular dipole, allowing for strong electrostatic interactions with other polar molecules.[11]

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors . This allows for interaction with protic solvents (e.g., alcohols).[5][12]

Predicted Solubility Profile

Based on these principles, a qualitative solubility profile can be predicted:

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Carbon Tetrachloride | Moderate to Good | The large, nonpolar aromatic structure will interact favorably via London dispersion forces with these solvents. Toluene may be particularly effective due to pi-pi stacking interactions with the phenyl rings. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents possess strong dipoles that can effectively interact with the polar ketone and nitro groups of the solute. Solvents like acetone and ethyl acetate, which are ketones and esters respectively, share functional similarities.[4][5][13] DMF and DMSO are highly polar and are excellent solvents for a wide range of organic compounds. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents can form hydrogen bonds with the solute (acting as H-bond donors to the carbonyl and nitro oxygens), the large, nonpolar part of the solute molecule must disrupt the strong hydrogen-bonding network of the alcohol solvent. This energetic penalty may limit solubility compared to polar aprotic solvents.[5] |

| Aqueous Solvents | Water, Buffers | Insoluble/Sparingly Soluble | The molecule's large size and significant nonpolar character (high XLogP3) dominate. It is unable to overcome the very strong hydrogen-bonding network of water, making it practically insoluble.[6][14] |

// Connections Solute -> Moderate [label="Dispersion Forces"]; Nonpolar -> Moderate; PolarGroups -> High [label="Dipole-Dipole"]; PolarAprotic -> High; PolarGroups -> Low [label="H-Bonding (Acceptor Only)"]; PolarProtic -> Low [label="Disrupts Solvent H-Bonds"]; } enddot Caption: Relationship between molecular properties and predicted solubility.

Experimental Determination of Solubility

To obtain quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[15][16] The concentration of the dissolved compound in the saturated solution is then determined using an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.[17][18][19]

Isothermal Shake-Flask Protocol

Objective: To determine the concentration of this compound that forms a saturated solution in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[16]

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[20]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

Analytical Quantification

3.2.1. UV-Visible Spectroscopy

Aromatic compounds like this compound exhibit strong UV absorbance, making UV-Vis spectroscopy a viable quantification method.[21]

-

Method: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Create a calibration curve by plotting absorbance versus concentration. The concentration of the unknown sample can be determined from this curve using the Beer-Lambert Law.[21]

-

Causality: This method is effective because the absorbance of UV light is directly proportional to the concentration of the aromatic compound in solution.[22] It is a rapid and simple technique, ideal for high-throughput screening.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is the preferred method, especially for complex mixtures or when greater accuracy is needed.[17][23]

-

Method: Develop a suitable HPLC method (typically reversed-phase with a C18 column) that provides a sharp, well-resolved peak for the compound.[18] Create a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.[17]

-

Causality: HPLC physically separates the compound of interest from any potential impurities before detection, ensuring that the measured response is solely from this compound. This makes it a more robust and accurate method than UV-Vis spectroscopy alone.[20]

Data Presentation

Quantitative results should be recorded systematically. The following table provides a template for organizing experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Toluene | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Acetone | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Isopropanol | 25 | Experimental Value | Calculated Value | HPLC-UV |

Safety & Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[27]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[25] Avoid contact with skin and eyes.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a comprehensive framework for understanding, predicting, and determining the solubility of this compound. By combining theoretical principles with a robust experimental protocol, researchers can generate the reliable data necessary for successful drug development and scientific investigation.

References

[17] PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

[4] OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

[13] Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

[5] Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

[18] ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

[8] Fiveable. Bromo Group Definition. Organic Chemistry Key Term. [Link]

[23] ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

[12] Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. [Link]

[6] Unknown source. (2020, March 29). NITRO COMPOUNDS.

[28] Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

[7] YouTube. (2025, April 15). What Is A Nitro Functional Group? - Chemistry For Everyone. [Link]

[20] Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

[19] Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

[21] Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

[14] Quora. (2019, January 3). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?. [Link]

[29] Alloprof. Measuring Solubility. [Link]

[30] ACS Publications. Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. [Link]

[31] ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [Link]

[22] European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

[32] National Center for Biotechnology Information. Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. [Link]

[33] SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

[34] YouTube. (2024, February 9). How to measure solubility with Crystalline. [Link]

[35] ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

[36] National Center for Biotechnology Information. 4-Bromo-1-nitrobenzene. [Link]

[37] PubChem. 4-Bromo-3-nitroanisole. [Link]

[38] ResearchGate. Alkyl-substituted benzophenones studied in this work. [Link]

[15] Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

[16] Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

[39] ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

[40] ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

[41] Science Alert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

[42] Wikipedia. Bromine. [Link]

[43] MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]

[11] Chemistry LibreTexts. (2023, July 7). 11.2: Intermolecular Forces. [Link]

[44] Unknown source. (2010, October 6). Functional Groups In Organic Chemistry.

[10] Chemistry LibreTexts. (2025, July 31). 12.1: Intermolecular forces. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 62100-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 62100-13-4 [chemicalbook.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. pharmaguru.co [pharmaguru.co]

- 18. pubs.acs.org [pubs.acs.org]

- 19. improvedpharma.com [improvedpharma.com]

- 20. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 21. longdom.org [longdom.org]

- 22. eu-opensci.org [eu-opensci.org]

- 23. researchgate.net [researchgate.net]

- 24. cochise.edu [cochise.edu]

- 25. assets.thermofisher.cn [assets.thermofisher.cn]

- 26. echemi.com [echemi.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 33. svedbergopen.com [svedbergopen.com]

- 34. m.youtube.com [m.youtube.com]

- 35. researchgate.net [researchgate.net]

- 36. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 37. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. pubs.acs.org [pubs.acs.org]

- 40. researchgate.net [researchgate.net]

- 41. scialert.net [scialert.net]

- 42. Bromine - Wikipedia [en.wikipedia.org]

- 43. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis | MDPI [mdpi.com]

- 44. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Guide to the Crystal Structure Analysis of Substituted Benzophenones: A Case Study of 4-Bromo-4'-nitrobenzophenone

This technical guide provides an in-depth exploration of the process of crystal structure analysis, tailored for researchers, scientists, and professionals in drug development. While the primary focus is on the analytical pipeline, we will use 4-Bromo-4'-nitrobenzophenone as a practical case study to illustrate the methodologies from synthesis to advanced structural interpretation. The principles and techniques detailed herein are broadly applicable to a wide range of organic small molecules.

Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science

The three-dimensional arrangement of atoms within a crystalline solid is a fundamental determinant of its physical and chemical properties. In the pharmaceutical industry, understanding the crystal structure of an active pharmaceutical ingredient (API) is paramount. It influences critical parameters such as solubility, dissolution rate, bioavailability, and stability. For materials scientists, crystal packing dictates properties like optical and electronic behavior, mechanical strength, and reactivity.

Substituted benzophenones are a class of compounds with significant applications, ranging from photoinitiators and UV absorbers to scaffolds in medicinal chemistry. The introduction of different functional groups, such as a bromine atom and a nitro group, can profoundly influence their solid-state architecture through a variety of intermolecular interactions. This guide will walk through the comprehensive analysis of such a compound, providing not just the "how" but, more importantly, the "why" behind each step.

Part 1: Synthesis and Crystallization: The Foundation of Quality Data

A high-quality single crystal is the prerequisite for a successful crystal structure determination. The synthesis and subsequent crystallization of the target compound must be approached with meticulous care.

Synthesis of 4-Bromo-4'-nitrobenzophenone

The synthesis of 4-Bromo-4'-nitrobenzophenone is typically achieved via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves the reaction of 4-nitrobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Rationale: The Lewis acid activates the 4-nitrobenzoyl chloride by forming a highly electrophilic acylium ion. Bromobenzene, the aromatic substrate, then acts as a nucleophile, attacking the acylium ion. The choice of a non-polar solvent like dichloromethane is crucial to prevent reaction with the Lewis acid. The electron-withdrawing nature of the nitro group on the acylating agent requires careful control of reaction conditions to achieve a good yield.

Experimental Protocol: Friedel-Crafts Acylation [2]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane.

-

Addition of Reactants: The flask is cooled in an ice bath. A solution of 4-nitrobenzoyl chloride (1.0 eq.) in dry dichloromethane is added dropwise from the dropping funnel. Following this, bromobenzene (1.2 eq.) is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride-ketone complex.

-

Extraction and Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield 4-Bromo-4'-nitrobenzophenone as a solid.

Diagram of the Synthesis Workflow

Caption: Figure 1: Synthesis Workflow for 4-Bromo-4'-nitrobenzophenone.

Single Crystal Growth

The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a crystal of suitable size (typically 0.1-0.4 mm in at least two dimensions) with a well-defined morphology and without any defects.[2]

Method of Choice: Slow Evaporation

A common and effective method for growing single crystals of organic compounds is slow evaporation.

Protocol for Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified 4-Bromo-4'-nitrobenzophenone in a suitable solvent (e.g., a mixture of ethanol and dichloromethane).

-

Filtration: Filter the solution through a syringe filter into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

-

Slow Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. Place the vial in a vibration-free environment.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

Part 2: Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[3]

Data Collection

The data collection process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.

Step-by-Step Data Collection Protocol [3][4]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Centering: The crystal is centered in the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the unit cell and Bravais lattice, a data collection strategy is devised to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a specific angular range while collecting a series of diffraction images.

-

Data Integration: The collected images are processed to integrate the intensities of the diffraction spots.

-

Data Reduction: The integrated intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled to produce the final reflection file.

Diagram of the SCXRD Workflow

Sources

Unlocking the Potential of 4-Bromo-3'-nitrobenzophenone: A Technical Guide to Emerging Research Areas

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents and functional materials. 4-Bromo-3'-nitrobenzophenone emerges as a compound of significant interest, embodying a strategic combination of a photoreactive benzophenone core with two key functional groups: a bromine atom and a nitro group. This unique architecture offers a trifecta of opportunities for chemical modification and application. The benzophenone backbone is a well-established chromophore, known for its ability to initiate photochemical reactions, a property that has been harnessed in polymer chemistry and photodynamic therapy.[1] The bromo substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Simultaneously, the nitro group can be readily reduced to a primary amine, providing a gateway to a diverse array of amino-functionalized derivatives.[3]

This technical guide provides an in-depth exploration of the potential research avenues for this compound. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of established chemical principles with forward-looking, actionable research strategies. We will delve into three core areas: medicinal chemistry, materials science, and photochemistry, providing the scientific rationale and detailed experimental frameworks to unlock the untapped potential of this promising molecule.

Part 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics

The benzophenone framework is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5] The specific substitution pattern on the aromatic rings of this compound suggests several promising lines of investigation for the development of new therapeutic agents.

Anticancer Drug Discovery

Scientific Rationale: The presence of both a halogen and a nitro group on aromatic rings has been associated with enhanced anticancer activity in various molecular scaffolds.[6][7] Halogenation can improve membrane permeability and facilitate halogen bonding with biological targets, while nitroaromatic compounds can be bioreduced in hypoxic tumor environments to cytotoxic species.[8] The combination of these features in this compound makes it an attractive starting point for the synthesis of novel anticancer agents.

Proposed Research Workflow:

Caption: Proposed workflow for anticancer drug discovery using this compound.

Experimental Protocols:

Protocol 1: Synthesis of Aryl-Substituted Derivatives via Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol).

-

Base Addition: Add an aqueous solution of a base, such as 2M sodium carbonate (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound or its derivatives (1.0 eq.) in a suitable solvent, such as ethanol or ethyl acetate.

-

Reducing Agent Addition: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.), portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can often be used in the next step without further purification. Confirm the structure via LC-MS.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

-